molecular formula C25H25N5O2S B3007798 3-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 894995-34-7

3-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No. B3007798
CAS RN: 894995-34-7
M. Wt: 459.57
InChI Key: RNDSTDAXKRSOMK-UHFFFAOYSA-N
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Description

The compound is a derivative of the [1,2,4]triazolo[4,3-a]pyrimidin-5-one class, which is known for its potential biological activities. The specific structure of this compound suggests that it may have been synthesized to explore its chemical properties or for potential pharmacological activities.

Synthesis Analysis

The synthesis of related [1,2,4]triazolo[4,3-a]pyrimidin-5-one derivatives typically involves the reaction of 2-thioxopyrimidin-4(3H)ones with various reagents to yield triazolopyrimidines with good yield . The synthesis of such compounds is often driven by the interest in their biological activities, such as antitumor properties . Although the exact synthesis of the compound is not detailed in the provided papers, it likely follows a similar multi-step synthetic route involving the formation of a triazolopyrimidine core followed by subsequent functionalization.

Molecular Structure Analysis

The molecular structure of triazolopyrimidines is characterized by a fused triazole and pyrimidine ring system. The presence of a benzylpiperidinyl group and a phenyl group in the compound suggests a complex molecular architecture that could be crucial for its binding to biological targets. The structural features of these compounds are typically confirmed using spectroscopic methods such as IR, 1H-NMR, and 13C-NMR .

Chemical Reactions Analysis

Triazolopyrimidines can undergo various chemical reactions, including substitution reactions with different reagents such as benzenediazonium chloride, nitrous acid, acetyl chloride, and chloroacetyl chloride to yield a range of substitution products . These reactions are important for modifying the chemical structure and, potentially, the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidines and their derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The specific properties of the compound would need to be determined experimentally, but it can be inferred that the benzylpiperidinyl and phenyl groups may increase its hydrophobic character, potentially affecting its solubility in aqueous solutions.

Scientific Research Applications

Synthetic Routes and Derivatives

Compounds similar to the one have been synthesized through various routes, contributing to the field of synthetic chemistry. For instance, Hassneen and Abdallah (2003) explored new routes to synthesize derivatives like Pyridino[2,3-d]pyrimidin-4-one and Pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one, emphasizing the versatility of these compounds in creating a broad range of heterocyclic compounds with potential biological activities Hassneen & Abdallah, 2003.

Biological Activities and Potential Applications

The structural motifs present in these compounds have shown promise in biological applications, such as antimicrobial and antitumor activities. For example, a study by Mabkhot et al. (2016) synthesized new derivatives incorporating thiophene moiety and evaluated their antibacterial and antifungal activities, with some compounds showing potent activities against specific pathogens Mabkhot et al., 2016.

Another research by Farghaly and Edrees (2017) delved into the synthesis of derivatives with potential antitumor activity, highlighting the significance of these compounds in developing new therapeutic agents against cancer Farghaly & Edrees, 2017.

properties

IUPAC Name

3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O2S/c31-22-16-21(20-9-5-2-6-10-20)30-24(26-22)27-28-25(30)33-17-23(32)29-13-11-19(12-14-29)15-18-7-3-1-4-8-18/h1-10,16,19H,11-15,17H2,(H,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDSTDAXKRSOMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CSC3=NN=C4N3C(=CC(=O)N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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